3-Azidoazepan-2-one
Overview
Description
3-Azidoazepan-2-one: is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azido group (-N₃), which is known for its high reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidoazepan-2-one typically involves the introduction of the azido group into an azepanone structure. One common method is the nucleophilic substitution reaction where an azepanone derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Azidoazepan-2-one undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Cycloaddition: Copper(I) catalysts, alkynes.
Major Products:
Reduction: Primary amines.
Substitution: Various substituted azepanones.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
Chemistry: 3-Azidoazepan-2-one is used as a building block in organic synthesis. Its high reactivity makes it suitable for the synthesis of various heterocycles and complex molecules .
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound valuable in the development of bioconjugates and drug delivery systems .
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful in the creation of cross-linked polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Azidoazepan-2-one primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
2-Azepanone: A structurally similar compound without the azido group.
Aromatic Azo Compounds: These compounds contain the -N=N- double bond and are used in various applications, including dyes and radical reaction initiators.
Other Organic Azides: Compounds like phenyl azide and benzyl azide share the azido group and exhibit similar reactivity but differ in their specific applications and properties.
Uniqueness: 3-Azidoazepan-2-one is unique due to its combination of the azepanone structure with the highly reactive azido group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-azidoazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-10-9-5-3-1-2-4-8-6(5)11/h5H,1-4H2,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLABVKGZZDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405366 | |
Record name | 3-azidoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-60-6 | |
Record name | NSC522228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-azidoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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